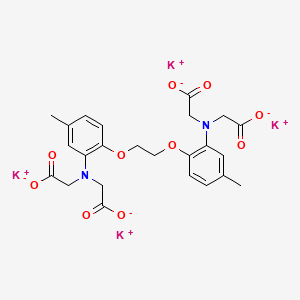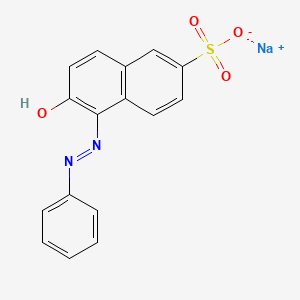
3-(1,3-DIMETHYL-(4S,5S)-DIPHENYLIMIDAZOLIDIN-2-YL)PYRIDINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-DIMETHYL-(4S,5S)-DIPHENYLIMIDAZOLIDIN-2-YL)PYRIDINE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridine ring attached to an imidazolidine moiety, which is further substituted with two phenyl groups and two methyl groups. The stereochemistry of the compound is specified by the (4S,5S) configuration, indicating the spatial arrangement of the substituents around the imidazolidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-DIMETHYL-(4S,5S)-DIPHENYLIMIDAZOLIDIN-2-YL)PYRIDINE typically involves multi-step organic reactions. One common approach is the condensation of a pyridine derivative with an imidazolidine precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
3-(1,3-DIMETHYL-(4S,5S)-DIPHENYLIMIDAZOLIDIN-2-YL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Substitution: The pyridine and imidazolidine rings can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of products.
科学的研究の応用
3-(1,3-DIMETHYL-(4S,5S)-DIPHENYLIMIDAZOLIDIN-2-YL)PYRIDINE has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe or tool in biochemical studies to investigate enzyme functions and interactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: The compound can be utilized in the development of new materials, catalysts, and chemical processes.
作用機序
The mechanism of action of 3-(1,3-DIMETHYL-(4S,5S)-DIPHENYLIMIDAZOLIDIN-2-YL)PYRIDINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds to 3-(1,3-DIMETHYL-(4S,5S)-DIPHENYLIMIDAZOLIDIN-2-YL)PYRIDINE include other imidazolidine derivatives and pyridine-based compounds. Examples include:
- 3-(1,3-Dimethyl-2-imidazolidinyl)pyridine
- 3-(Diphenylimidazolidin-2-yl)pyridine
Uniqueness
What sets this compound apart is its specific stereochemistry and the combination of functional groups, which confer unique chemical and biological properties
特性
CAS番号 |
133634-31-8 |
|---|---|
分子式 |
C20H19N3 |
分子量 |
301.38 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B1148315.png)


![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)







